molecular formula C8H7F3O B2976219 (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol CAS No. 1821734-28-4

(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol

Cat. No.: B2976219
CAS No.: 1821734-28-4
M. Wt: 176.138
InChI Key: JITQZNNRSBAUCR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is a chiral fluorinated alcohol. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol typically involves the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. One common method is the asymmetric reduction of 2,2-difluoro-1-(3-fluorophenyl)ethanone using chiral alcohol dehydrogenases (ADHs) under mild conditions . The reaction conditions often include the use of NAD(P)H as a cofactor and a suitable buffer system to maintain the pH.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts such as engineered alcohol dehydrogenases for the enantioselective reduction of ketones. The process can be optimized for large-scale production by improving the solubility of substrates and enhancing the catalytic efficiency of the enzymes .

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: 2,2-Difluoro-1-(3-fluorophenyl)ethanone.

    Reduction: 2,2-Difluoro-1-(3-fluorophenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
  • ®-3-(1-(2,6-Dichloro-3-fluorobenzene)-ethoxy-5-(1-piperidine-4-hydroxy-1-hydrogen-pyrazole-4-hydroxy)-pyrimidine-2-indane

Uniqueness

(1S)-2,2-Difluoro-1-(3-fluorophenyl)ethanol is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which impart distinct chemical properties. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1S)-2,2-difluoro-1-(3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITQZNNRSBAUCR-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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